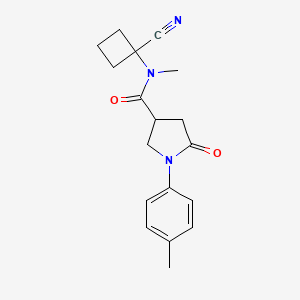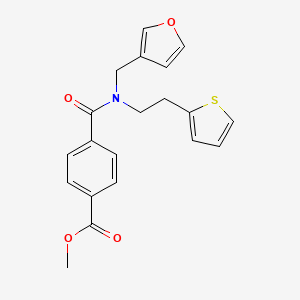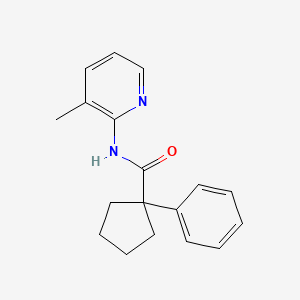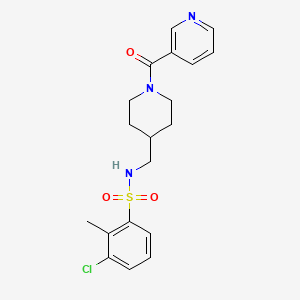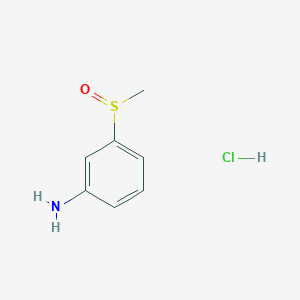
Methyl 3-(2,4,5-trimethylphenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (meth)acrylates, such as MTMPA, involves the reaction of (meth)acryloyl chloride with alcohols in the presence of a base like triethyl amine . This process results in excellent conversions of alcohols to their corresponding esters . The synthesis of a serial new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups has also been described .Chemical Reactions Analysis
Acrylates, including MTMPA, are known for their reactivity. They contain chemically reactive functional groups and are widely used as polymeric reagents or polymer supports in biochemical and chemical applications . The leaving (activating) groups of these monomers may easily react with the alcohols and amines carrying the desired reactive groups .Physical And Chemical Properties Analysis
Acrylates, including MTMPA, are known for their diverse characteristic properties ranging from super-absorbency, transparency, flexibility, toughness, and hardness . They are also known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance .Wissenschaftliche Forschungsanwendungen
Synthesis of Reactive Polymers
Methyl 3-(2,4,5-trimethylphenyl)acrylate can be used in the synthesis of reactive polymers. Reactive polymers are widely used as polymeric reagents or polymer supports in biochemical and chemical applications . The leaving (activating) groups of these monomers may easily react with the alcohols and amines carrying the desired reactive groups .
Creation of Functional Polymers
This compound can be used in the creation of functional polymers. Functional polymers are used to compare the specific properties such as chemical, physicochemical or biochemical functions of polymeric materials . For the preparation of different purpose polymers, new monomers are obtained by binding the functional group to the structure of certain monomers .
Development of (Meth)acrylate Polymers
Methyl 3-(2,4,5-trimethylphenyl)acrylate can be used in the development of (meth)acrylate polymers. The synthesis and studies on (meth)acrylate polymers have attracted the attention of various groups recently .
Production of Acrylate Polymers
This compound can be used in the production of acrylate polymers. Acrylates are important class of polymers that are rubbery, soft and tough. They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance .
Use in Coatings and Paints
Butyl acrylate, a major acrylate ester, is used as a soft-monomer to improve toughness and low temperature. The major applications for BA are in coatings and paints .
Development of Thermoplastic Elastomers
Acrylics are predicted to be ideal components for styrene-butadiene-styrene-type triblock thermoplastic elastomers .
Production of Amphiphilic Materials
New copolymer combinations of (meth)acrylates and nonpolar monomers should produce interesting amphiphilic materials .
Use in Biomedical Applications
Acrylates are used in many biomedical applications such as contact lenses and bone cements .
Wirkmechanismus
Target of Action
Methyl 3-(2,4,5-trimethylphenyl)acrylate, also known as methyl (E)-3-(2,4,5-trimethylphenyl)prop-2-enoate, is a complex organic compoundIt’s known that acrylates, in general, can interact with various biological molecules due to their reactive functional groups .
Mode of Action
Acrylates are known to participate in various chemical reactions due to their functional groups . They can undergo polymerization reactions, which could potentially lead to interactions with biological targets .
Biochemical Pathways
Acrylates can participate in various chemical reactions and potentially affect multiple biochemical pathways .
Pharmacokinetics
Given that acrylates are known to be reactive, it’s possible that this compound could be rapidly metabolized in the body .
Result of Action
Given the reactivity of acrylates, this compound could potentially interact with various cellular components and induce a range of biological effects .
Action Environment
The action, efficacy, and stability of Methyl 3-(2,4,5-trimethylphenyl)acrylate can be influenced by various environmental factors. These could include temperature, pH, and the presence of other chemicals or biological molecules. Specific studies on the environmental influences on this compound’s action are lacking .
Eigenschaften
IUPAC Name |
methyl (E)-3-(2,4,5-trimethylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9-7-11(3)12(8-10(9)2)5-6-13(14)15-4/h5-8H,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTDXGAZQYTAEB-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C=CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)/C=C/C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2,4,5-trimethylphenyl)acrylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2983293.png)
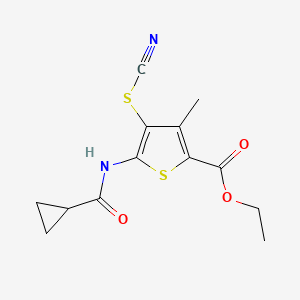
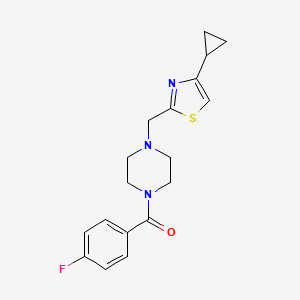
![4-((1,5-dimethoxypentan-3-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2983297.png)
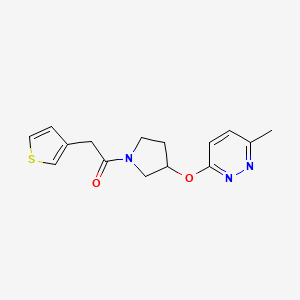
![5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2983301.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2983302.png)
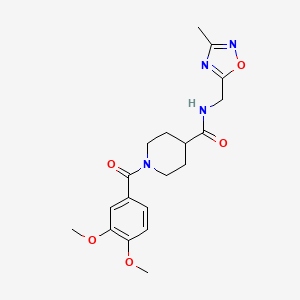
![N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2983305.png)
